2-(4-Fluorophenyl)-5-propylpyridine
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Overview
Description
2-(4-Fluorophenyl)-5-propylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. The presence of a fluorine atom on the phenyl ring and a propyl group on the pyridine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-propylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically uses a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing various substituted pyridines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and reagents can be optimized to reduce costs and improve yields.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-propylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-5-propylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-propylpyridine involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The propyl group on the pyridine ring can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)pyridine: Lacks the propyl group, which may affect its biological activity and chemical properties.
2-(4-Chlorophenyl)-5-propylpyridine: Substitution of fluorine with chlorine can lead to differences in reactivity and biological activity.
2-(4-Fluorophenyl)-3-propylpyridine: Variation in the position of the propyl group can influence the compound’s properties.
Uniqueness
2-(4-Fluorophenyl)-5-propylpyridine is unique due to the specific combination of the fluorine atom and the propyl group, which can result in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
106793-23-1 |
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Molecular Formula |
C14H14FN |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-propylpyridine |
InChI |
InChI=1S/C14H14FN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h4-10H,2-3H2,1H3 |
InChI Key |
HNWKVRDBAYBIRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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